molecular formula C12H11ClN4O B11665181 N'-[(E)-(2-chlorophenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide

N'-[(E)-(2-chlorophenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B11665181
M. Wt: 262.69 g/mol
InChI Key: NIBMDCYEYVQFFC-VGOFMYFVSA-N
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Description

N’-[(E)-(2-chlorophenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide is a chemical compound that belongs to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metals and have various applications in medicinal and industrial chemistry. The compound is characterized by the presence of a chlorophenyl group, a pyrazole ring, and a carbohydrazide moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-chlorophenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 2-chlorobenzaldehyde and 3-methyl-1H-pyrazole-5-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base hydrazone, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-chlorophenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N’-[(E)-(2-chlorophenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(2-chlorophenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide involves its interaction with biological targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, its hydrazone moiety can interact with nucleophilic sites in proteins, leading to enzyme inhibition and antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(2-chlorophenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide is unique due to its specific combination of a chlorophenyl group and a pyrazole ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C12H11ClN4O

Molecular Weight

262.69 g/mol

IUPAC Name

N-[(E)-(2-chlorophenyl)methylideneamino]-5-methyl-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C12H11ClN4O/c1-8-6-11(16-15-8)12(18)17-14-7-9-4-2-3-5-10(9)13/h2-7H,1H3,(H,15,16)(H,17,18)/b14-7+

InChI Key

NIBMDCYEYVQFFC-VGOFMYFVSA-N

Isomeric SMILES

CC1=CC(=NN1)C(=O)N/N=C/C2=CC=CC=C2Cl

Canonical SMILES

CC1=CC(=NN1)C(=O)NN=CC2=CC=CC=C2Cl

Origin of Product

United States

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